molecular formula C25H30N4O B2918216 3-(azepane-1-carbonyl)-7-methyl-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine CAS No. 1251626-91-1

3-(azepane-1-carbonyl)-7-methyl-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine

Cat. No.: B2918216
CAS No.: 1251626-91-1
M. Wt: 402.542
InChI Key: LDYBMFFXZZAPQN-UHFFFAOYSA-N
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Description

3-(azepane-1-carbonyl)-7-methyl-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a naphthyridine core, which is known for its biological activity and versatility in chemical reactions.

Properties

IUPAC Name

azepan-1-yl-[7-methyl-4-(3-propan-2-ylanilino)-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O/c1-17(2)19-9-8-10-20(15-19)28-23-21-12-11-18(3)27-24(21)26-16-22(23)25(30)29-13-6-4-5-7-14-29/h8-12,15-17H,4-7,13-14H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYBMFFXZZAPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(C)C)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-7-methyl-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated naphthyridine under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

3.1. Rearrangement Reactions

The compound exhibits interesting rearrangement properties influenced by its substituents:

  • Nucleophilic Substitution : The azepane moiety can participate in nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present. This reaction can lead to the formation of new derivatives with varying biological activities.
  • Rearrangement Mechanism : Studies have shown that rearrangements occur under specific conditions, particularly when cyclic amines are involved. For instance, when primary amines react with carbonyl groups in the presence of heat, they can facilitate rearrangements that yield new products such as Schiff bases or other functionalized derivatives .

3.2. Influence of Substituents

The nature of substituents significantly affects the reactivity and stability of the compound:

  • Steric Effects : The presence of bulky groups at specific positions can hinder nucleophilic attacks or rearrangements due to steric hindrance. For example, compounds with larger alkyl groups at the 7th position on the naphthyridine ring show slower rearrangement rates compared to those with smaller groups like methyl .
  • Electronic Effects : Electron-donating or withdrawing groups can alter the electronic density on the naphthyridine ring, influencing its reactivity towards electrophiles and nucleophiles.

4.2. Rearrangement Yields Based on Substituent Size

Substituent SizeRearrangement Time (h)Yield (%)
Methyl~567
Isopropyl~1559
Benzyl>1555

Scientific Research Applications

3-(azepane-1-carbonyl)-7-methyl-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its naphthyridine core, which is known for its biological activity.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-7-methyl-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The naphthyridine core can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(azepane-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine
  • 3-(azepane-1-carbonyl)-7-methyl-N-[3-(methyl)phenyl]-1,8-naphthyridin-4-amine

Uniqueness

3-(azepane-1-carbonyl)-7-methyl-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

The compound 3-(azepane-1-carbonyl)-7-methyl-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine is a derivative of naphthyridine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, emphasizing its pharmacological potential and mechanisms of action, based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A naphthyridine core , which is recognized for its role in various biological activities.
  • An azepane ring , contributing to the compound's interaction with biological targets.
  • A propan-2-ylphenyl group , which may influence its pharmacokinetic properties.

Biological Activity Overview

  • Anticancer Properties :
    • Naphthyridine derivatives have been shown to exhibit anticancer activity. For instance, compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
    • A study indicated that naphthyridine derivatives could inhibit specific kinases involved in cancer progression, suggesting a potential role in targeted cancer therapy .
  • Antimicrobial Activity :
    • The compound may possess antimicrobial properties. Research indicates that naphthyridine derivatives can inhibit bacterial growth by interfering with bacterial DNA synthesis or protein function .
    • In vitro studies have demonstrated effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition :
    • The compound has been investigated as an inhibitor of various enzymes, including kinases that play critical roles in cellular signaling pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects in diseases such as cancer and inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : By inhibiting specific kinases, the compound can disrupt signaling pathways that are crucial for cell survival and proliferation.
  • DNA Intercalation : The planar structure of the naphthyridine moiety allows for intercalation into DNA, potentially leading to mutagenic effects or triggering apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activity of naphthyridine derivatives similar to the compound :

StudyFocusFindings
Study 1Anticancer activityReported significant inhibition of tumor growth in xenograft models using naphthyridine derivatives .
Study 2Antimicrobial efficacyDemonstrated broad-spectrum antimicrobial activity against various pathogens with minimal cytotoxicity .
Study 3Enzyme inhibitionIdentified as a potent inhibitor of specific kinases involved in oncogenic signaling pathways .

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